molecular formula C17H30O6 B13964278 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate CAS No. 55124-86-2

2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate

Cat. No.: B13964278
CAS No.: 55124-86-2
M. Wt: 330.4 g/mol
InChI Key: ODWLVYHZKAQYFP-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of acetyloxy groups attached to a decanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate typically involves esterification reactions. One common method is the reaction of decanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

Decanoic acid+Acetic anhydride2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate+Acetic acid\text{Decanoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Decanoic acid+Acetic anhydride→2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate+Acetic acid

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Decanoic acid, acetic acid.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, releasing decanoic acid and acetic acid. These products can then participate in various metabolic pathways. The compound’s molecular targets and pathways depend on its specific application and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Dodecanoic acid, 2-(acetyloxy)-, ethyl ester
  • Acetic acid, (acetyloxy)-

Comparison

2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate is unique due to its specific ester structure and the presence of multiple acetyloxy groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

55124-86-2

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl decanoate

InChI

InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)23-16(12-21-14(2)18)13-22-15(3)19/h16H,4-13H2,1-3H3

InChI Key

ODWLVYHZKAQYFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

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